

Role of Cathepsin G in neutrophil-mediated inflammation

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An In-depth Technical Guide on the Role of Cathepsin G in Neutrophil-Mediated Inflammation

Audience: Researchers, scientists, and drug development professionals.

Introduction to Cathepsin G

Cathepsin G (CTSG) is a serine protease belonging to the chymotrypsin family of enzymes.^[1] In humans, it is encoded by the CTSG gene located on chromosome 14q11.2.^{[2][3]} Primarily found within the azurophilic (primary) granules of polymorphonuclear neutrophils, CTSG is a major component of the neutrophil's antimicrobial and inflammatory arsenal.^{[2][3]} It is synthesized during the promyelocytic stage of neutrophil maturation and stored in these granules in its active form.^{[3][4]} Upon neutrophil activation by various stimuli such as immune complexes or pathogens, CTSG is released into the phagolysosome or extracellularly, where it can also bind to the neutrophil surface, remaining enzymatically active and shielded from inhibitors.^{[2][4][5]}

The enzyme has a dual substrate specificity, combining chymotrypsin- and trypsin-like properties, allowing it to cleave peptides at the carboxyl side of both aromatic (phenylalanine, tyrosine) and positively charged (arginine, lysine) amino acid residues.^{[6][7]} This broad specificity enables CTSG to act on a wide array of substrates, underpinning its multifunctional role in both innate immunity and the regulation of inflammatory responses.^[6] While its primary role is in host defense against pathogens, dysregulated CTSG activity is implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases.^{[6][7][8]}

Core Functions in Neutrophil-Mediated Inflammation

CTSG is a key effector molecule in inflammation, contributing to pathogen clearance, modulating immune cell responses, and altering the tissue microenvironment.[2][6] Its functions are complex, exhibiting both pro-inflammatory and anti-inflammatory properties depending on the context, location, and substrate.[6]

Direct Antimicrobial Activity

Neutrophils are the first line of defense against invading microorganisms, and CTSG is integral to their function.[3] Within the phagolysosome, CTSG participates in the non-oxidative killing and degradation of engulfed pathogens.[3] Its antimicrobial activities can be both dependent on and independent of its proteolytic function.[4]

Modulation of Cytokines and Chemokines

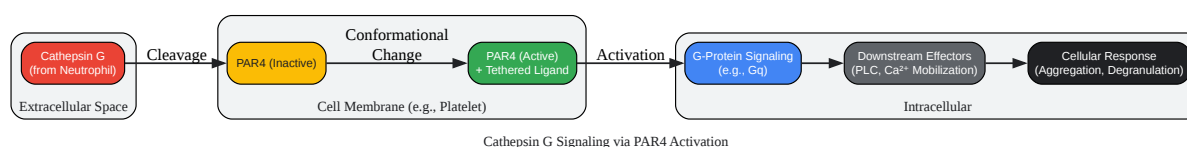
A critical role of CTSG in inflammation is its ability to process and modify the activity of various cytokines and chemokines, thereby fine-tuning the immune response.[2][4] This processing can either enhance or diminish the biological activity of these signaling molecules.

- **Activation:** CTSG can cleave chemokines like CXCL5 and CCL15, generating more potent chemotactic factors that amplify the recruitment of neutrophils and monocytes to the site of inflammation.[4]
- **Inactivation:** Conversely, CTSG can degrade other chemokines, such as CCL5 (RANTES), CCL3 (MIP-1 α), and CXCL12 (SDF-1), which may serve as a negative feedback mechanism to resolve inflammation.[4]
- **Regulation of Receptors:** CTSG can also cleave cell surface receptors, including the chemokine receptor CXCR4, further modulating cellular responses to inflammatory signals.
[4]

Activation of Protease-Activated Receptors (PARs)

Proteases can act as signaling molecules by cleaving and activating a specific family of G protein-coupled receptors known as PARs.[9][10] Cathepsin G is a known activator of PAR4.[11][12] This interaction is particularly important in the context of neutrophil-platelet interactions at sites of vascular injury and inflammation.[12] When released from activated neutrophils,

CTSG can cleave and activate PAR4 on the surface of human platelets, triggering calcium mobilization, degranulation, and aggregation.[12][13] This mechanism provides a direct link between neutrophil activation and thrombosis.[12][14]



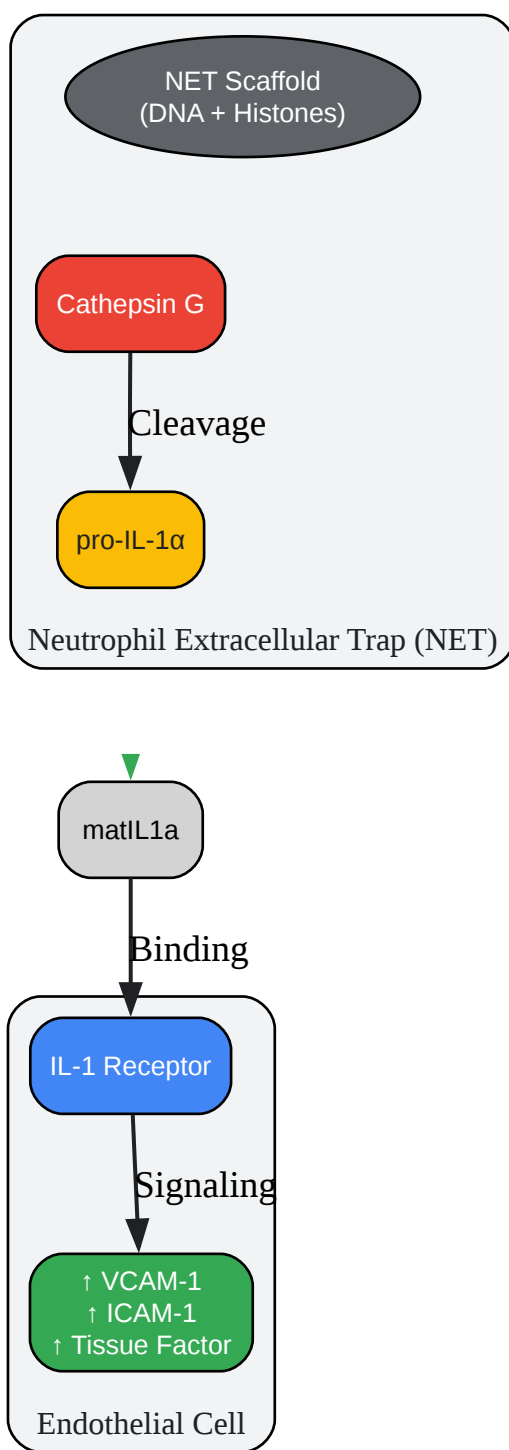
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Caption: Cathepsin G cleaves PAR4, exposing a tethered ligand that initiates intracellular signaling.

Role in Neutrophil Extracellular Traps (NETs)

Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens.[15][16] CTSG is a key protein component of NETs.[15][16] Its role within NETs is multifaceted:

- **Chromatin Decondensation:** CTSG facilitates NET formation by cleaving histones, which helps to decondense the chromatin required for the NET scaffold.[17] For instance, it has been shown to cleave histone H3.[17]
- **Endothelial Cell Activation:** In the context of thrombosis and atherosclerosis, NETs can promote endothelial cell activation and dysfunction.[18][19] CTSG acts in concert with Interleukin-1 α (IL-1 α) present on the NETs.[18][19] CTSG cleaves the pro-IL-1 α precursor into its mature, more potent form, which then stimulates endothelial cells to express adhesion molecules (VCAM-1, ICAM-1) and pro-thrombotic Tissue Factor (TF).[18][19]



Role of Cathepsin G in NET-induced Endothelial Activation

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Caption: Cathepsin G on NETs processes pro-IL-1 α to activate endothelial cells.

Effects on Endothelial Permeability and Cell Migration

CTSG contributes to the amplification of inflammation by breaking down physical barriers and promoting leukocyte infiltration. It can increase the permeability of vascular endothelial cells by degrading tight junction proteins and adherens junction proteins like vascular endothelial (VE)-cadherin.^[2] This disruption of the endothelial barrier facilitates the transmigration of neutrophils and other immune cells from the bloodstream into inflamed tissues.^[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to Cathepsin G's enzymatic activity and its effects in biological systems.

Table 1: Kinetic Constants of Cathepsin G with Synthetic Substrates

Substrate	kcat/Km (mM ⁻¹ s ⁻¹)	Assay Type	Reference
N-Succinyl-Ala-Ala-Pro-Phe-pNA	-	Colorimetric	[20]
N-Methoxysuccinyl-Ala-Ala-Pro-Val-pNA	-	Colorimetric	[20]
Abz-Thr-Leu-Leu-Ser-Ala-Leu-Gln-EDDnp	5 - 20	Fluorogenic (FRET)	[21]
Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnp	150	Fluorogenic (FRET)	[21]

Note: pNA = p-nitroanilide; Abz = ortho-aminobenzoyl; EDDnp = N-(2,4-dinitrophenyl)ethylenediamine. Specific activity values were not always provided in raw kcat/Km, but relative activities were compared.

Table 2: Cathepsin G in Pathophysiological Contexts

Context	Finding	Concentration/Activity	Reference
Platelet Activation	Minimal concentration to sensitize human platelets	0.05 U/mL	[14]
Platelet Aggregation	Concentration range to trigger aggregation	25–200 nM	[14]
Ulcerative Colitis (UC)	Serine-protease activity in fecal supernatants belonging to Cathepsin G	~15%	[11]

| Airway Inflammation (CF & COPD) | Soluble CTSG activity in sputum | Significantly higher than healthy donors [[22][23] |

Key Experimental Protocols

Detailed methodologies are crucial for studying the function of Cathepsin G. Below are protocols for neutrophil isolation and a common Cathepsin G activity assay.

Human Neutrophil Isolation from Whole Blood

This protocol is based on density gradient centrifugation, a common method for obtaining a highly purified neutrophil population.[24][25][26]

Principle: This method uses a density gradient medium to separate polymorphonuclear leukocytes (PMNs), including neutrophils, from mononuclear cells and red blood cells (RBCs) based on their different buoyant densities.

Materials:

- Anticoagulated (e.g., with ACD or heparin) whole human blood.

- Density gradient medium (e.g., Polymorphprep™, Ficoll-Paque™).
- Hank's Balanced Salt Solution (HBSS), without $\text{Ca}^{2+}/\text{Mg}^{2+}$.
- Red Blood Cell Lysis Buffer (e.g., 0.83% NH_4Cl).
- Phosphate Buffered Saline (PBS).
- Sterile conical centrifuge tubes (15 mL and 50 mL).

Procedure:

- Bring all reagents to room temperature. To prevent premature neutrophil activation, perform all steps gently and avoid harsh vortexing.[\[24\]](#)
- Carefully layer the whole blood over an equal volume of the density gradient medium in a conical tube. Create a sharp interface between the two layers.
- Centrifuge at 500 x g for 30-35 minutes at room temperature with the brake off.
- After centrifugation, distinct layers will be visible. Aspirate and discard the upper layers containing plasma and mononuclear cells.
- Carefully collect the neutrophil layer located above the red blood cell pellet.
- Transfer the collected neutrophils to a new conical tube and wash by adding 3-4 volumes of HBSS (without $\text{Ca}^{2+}/\text{Mg}^{2+}$). Centrifuge at 350 x g for 10 minutes.
- To remove contaminating RBCs, perform a hypotonic lysis. Resuspend the cell pellet in a small volume of RBC Lysis Buffer and incubate for 5-10 minutes on ice.
- Stop the lysis by adding a large volume of HBSS or PBS. Centrifuge at 250 x g for 5 minutes.
- Repeat the wash step.
- Resuspend the final neutrophil pellet in the desired buffer for downstream applications. Purity (>95%) and viability (>95%) can be assessed by flow cytometry (e.g., using CD66b staining)

and trypan blue exclusion, respectively.[\[24\]](#)

Colorimetric Cathepsin G Activity Assay

This protocol measures the enzymatic activity of Cathepsin G using a specific chromogenic substrate.[\[27\]](#)

Principle: Cathepsin G cleaves the synthetic peptide substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405-410 nm. The rate of pNA release is directly proportional to the CTSG activity.

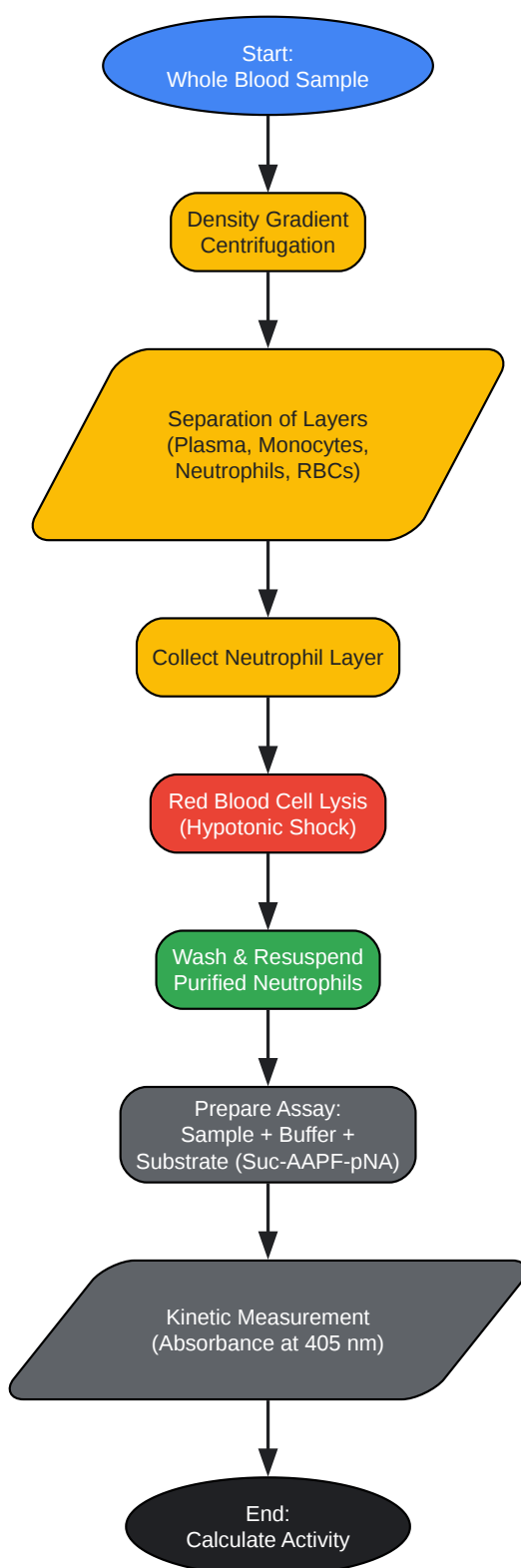
Materials:

- HEPES buffer (100 mM, pH 7.5 at 37°C).
- Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.
- Dimethyl Sulfoxide (DMSO).
- Sample containing Cathepsin G (e.g., cell lysate, purified enzyme).
- Optional: Specific Cathepsin G inhibitor (e.g., **Cathepsin G Inhibitor I**) for control wells.[\[27\]](#)
- 96-well microplate.
- Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

- Substrate Preparation: Prepare a stock solution of the substrate (e.g., 20 mM) in DMSO.
- Reaction Setup: In a 96-well plate, prepare the following for each sample:
 - Test Well: Add sample, buffer, and substrate.
 - Blank/Control Well: Add sample and buffer. For inhibitor controls, pre-incubate the sample with a specific CTSG inhibitor for 10-15 minutes before adding the substrate.[\[27\]](#)

- A typical final reaction mixture might contain 88 mM HEPES, 2.2 mM substrate, and the enzyme sample in a total volume of ~200 μ L.
- Measurement:
 - Initiate the reaction by adding the substrate to the wells.
 - Immediately place the plate in a reader pre-warmed to 37°C.
 - Measure the absorbance at 405 nm kinetically (e.g., every 30-60 seconds) for 5-10 minutes.
- Calculation:
 - Determine the rate of change in absorbance per minute ($\Delta A_{405}/\text{min}$) from the linear portion of the curve for both the test and blank wells.
 - Subtract the rate of the blank from the test sample to correct for any non-enzymatic hydrolysis.
 - Calculate the enzyme activity using the Beer-Lambert law ($A = \epsilon cl$), where the molar extinction coefficient (ϵ) for pNA at 410 nm is 8,800 $\text{M}^{-1}\text{cm}^{-1}$.



Workflow: Neutrophil Isolation and CTSG Activity Assay

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Caption: A flowchart of key steps for measuring Cathepsin G activity from blood.

Conclusion and Therapeutic Potential

Cathepsin G is a potent and multifunctional protease that plays a central role in neutrophil-mediated inflammation. Its ability to degrade pathogens, process inflammatory mediators, activate cellular receptors, and contribute to the formation and function of NETs places it at a critical nexus of innate immunity and tissue pathology.[2][6][12][16] While essential for host defense, its dysregulation contributes significantly to tissue damage in a range of inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and ischemia-reperfusion injury.[2][28]

The diverse and potent pro-inflammatory functions of Cathepsin G make it a compelling target for therapeutic intervention.[29] The development of specific and potent CTSG inhibitors could offer a novel strategy to modulate excessive inflammatory responses and mitigate tissue damage in various diseases.[29][30] Future research should continue to elucidate the specific roles of CTSG in different disease contexts and advance the development of targeted inhibitors for clinical use.

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